NIOSH/AB4542080

Description

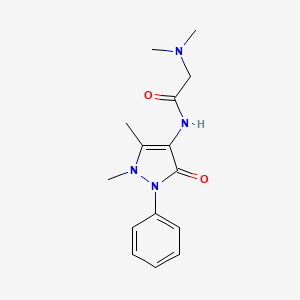

The study of NIOSH/AB4542080 is intrinsically linked to the broader investigation of pyrazolones, a class of heterocyclic compounds that have garnered significant interest in medicinal and analytical chemistry. The structural details of NIOSH/AB4542080 are presented in Table 1.

Table 1: Chemical Identity of NIOSH/AB4542080

| Identifier | Value |

| Systematic Name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)acetamide |

| Synonym | 4-(2-(Dimethylamino)acetamido)antipyrine |

| CAS Number | 58965-86-9 |

| Molecular Formula | C15H20N4O2 |

| PubChem CID | 42905 |

The historical roots of NIOSH/AB4542080 can be traced back to the late 19th century with the synthesis of its parent compound, 4-aminoantipyrine (B1666024) (4-aminophenazone). First synthesized by Friedrich Stolz and Ludwig Knorr, 4-aminoantipyrine emerged as an important compound in the development of pharmaceuticals. nih.gov It is a metabolite of aminopyrine (B3395922) and metamizole. nih.gov The core pyrazole (B372694) structure was first described by Knorr in 1883. The discovery and subsequent development of antipyrine (B355649) and its derivatives marked a significant milestone in medicinal chemistry, leading to a new class of analgesic and antipyretic drugs. The synthesis of derivatives from the reactive amino group of 4-aminoantipyrine became a logical progression for researchers seeking to modify and enhance its physicochemical and biological properties. The synthesis of N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)acetamide represents one such derivatization, incorporating a dimethylaminoacetamide group at the 4-position.

Initial research on pyrazolone (B3327878) compounds was primarily focused on their analgesic and anti-inflammatory properties. However, the paradigm has shifted over the decades towards exploring a wider range of biological activities and applications. The reactive amino group of 4-aminoantipyrine has served as a versatile scaffold for the synthesis of a multitude of derivatives, including Schiff bases and metal complexes. nih.govglobalresearchonline.net

The evolution of research can be categorized into several phases:

Early 20th Century: Focus on the synthesis and pharmacological screening of simple derivatives for analgesic and antipyretic effects.

Mid to Late 20th Century: Investigation into the antimicrobial, and anticancer activities of novel 4-aminoantipyrine derivatives. mdpi.com The development of advanced analytical techniques also facilitated more detailed structural and mechanistic studies.

21st Century: A surge in research exploring the diverse applications of these derivatives in areas such as analytical chemistry for the detection of phenols and as building blocks in the synthesis of more complex molecules. nih.gov There is also a growing interest in their potential as anticancer agents and in the development of new materials. evitachem.com

This evolution reflects a broader trend in chemical research, moving from broad-spectrum discovery to rational drug design and the exploration of novel applications beyond medicine.

The significance of compounds like NIOSH/AB4542080, as part of the broader class of 4-aminoantipyrine derivatives, extends across several scientific disciplines:

Medicinal Chemistry: The pyrazolone core remains a key pharmacophore in the design of new therapeutic agents. Research is ongoing to develop derivatives with enhanced efficacy and reduced side effects for a variety of conditions, including pain, inflammation, microbial infections, and cancer. mdpi.comevitachem.com

Analytical Chemistry: 4-aminoantipyrine is a well-established reagent for the colorimetric determination of phenols in water and wastewater analysis. nih.gov The development of its derivatives could lead to new analytical methods with improved sensitivity and selectivity.

Coordination Chemistry: The ability of 4-aminoantipyrine and its derivatives to form stable complexes with various metal ions has led to their use as ligands in coordination chemistry. globalresearchonline.net These metal complexes are being investigated for their catalytic and biological properties.

The diverse research applications of 4-aminoantipyrine derivatives are summarized in Table 2.

Table 2: Summary of Research on 4-Aminoantipyrine Derivatives

| Research Area | Focus of Investigation | Key Findings |

| Antimicrobial Activity | Synthesis of Schiff bases and metal complexes | Many derivatives exhibit significant activity against various bacterial and fungal strains. nih.gov |

| Anticancer Activity | Cytotoxicity studies of novel derivatives | Some compounds have shown promising in vitro activity against cancer cell lines. evitachem.com |

| Analytical Applications | Development of colorimetric and electrochemical sensors | Derivatives are used for the detection of phenols and other analytes. nih.gov |

| Coordination Chemistry | Synthesis and characterization of metal complexes | Formation of stable complexes with interesting structural and electronic properties. globalresearchonline.net |

Despite decades of research on 4-aminoantipyrine and its derivatives, several key academic questions and unresolved hypotheses remain:

Structure-Activity Relationships (SAR): While a vast number of derivatives have been synthesized, a comprehensive understanding of the relationship between their chemical structure and biological activity is still evolving. For a specific compound like NIOSH/AB4542080, its particular pharmacological profile is not well-defined in the available literature.

Mechanisms of Action: For many of the observed biological activities, particularly the antimicrobial and anticancer effects, the precise molecular mechanisms of action are not fully elucidated. Further studies are needed to identify the specific cellular targets and pathways involved.

Toxicity and Pharmacokinetics: Detailed toxicological and pharmacokinetic profiles for many of the newer derivatives, including NIOSH/AB4542080, are lacking. This information is crucial for assessing their potential as therapeutic agents.

Novel Applications: The full potential of 4-aminoantipyrine derivatives in materials science, catalysis, and other non-medical fields remains largely unexplored. Further research could uncover new and valuable applications for this versatile class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-11-14(16-13(20)10-17(2)3)15(21)19(18(11)4)12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNGZSCNOGLNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207704 | |

| Record name | 4-(2-(Dimethylamino)acetamido)antipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58965-86-9 | |

| Record name | 4-(2-(Dimethylamino)acetamido)antipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058965869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(Dimethylamino)acetamido)antipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Pathways and Reaction Mechanisms

This subsection would focus on the innovative methods developed for the compound's synthesis.

Derivatization Strategies and Analogue Development

This area would cover the chemical modification of the NIOSH/AB4542080 core structure to produce a series of related compounds, or analogues. This is often done to explore structure-activity relationships (SAR), enhancing the compound's efficacy or tuning its properties.

Catalytic Approaches in Compound Synthesis

Catalysts accelerate chemical reactions without being consumed. acs.org This subsection would have presented research on the use of specific catalysts (e.g., transition metals like palladium or ruthenium, or enzymes) to improve the efficiency, selectivity, and yield of the synthesis of NIOSH/AB4542080. rsc.orgmdpi.commdpi.com Research often focuses on optimizing catalyst loading, reaction conditions, and catalyst recyclability. rsc.org

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

This final part would delve into the study of how the synthesis reactions proceed. It would involve analyzing reaction rates (kinetics) under various conditions (e.g., temperature, pressure, concentration) and the energy changes (thermodynamics) involved. rsc.org Such studies provide a fundamental understanding of the reaction mechanism, allowing for process optimization. rsc.orgrsc.org

Given the absence of any foundational data for a compound with the identifier NIOSH/AB4542080, the detailed and specific content requested cannot be generated. The identifier does not appear to be linked to a substance with a publicly documented synthetic history.

Table of Compounds

As no specific compounds related to the synthesis of "NIOSH/AB4542080" could be identified, a table of compounds cannot be generated.

Sophisticated Analytical Techniques and Characterization in Research

Advanced Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Butoxyethanol and analyzing its bonding characteristics. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (infrared and Raman) each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for confirming the structure of 2-Butoxyethanol by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. iarc.frnih.gov Predicted ¹H NMR and ¹³C NMR spectral data offer a theoretical framework for its structural confirmation. hmdb.cahmdb.ca

Table 1: Predicted NMR Spectral Data for 2-Butoxyethanol

| Spectrum Type | Solvent | Frequency | Predicted Chemical Shifts (ppm) |

|---|---|---|---|

| ¹H NMR | D₂O | 200 MHz | Signals corresponding to the butyl and ethyl groups. hmdb.ca |

This table is based on predicted spectral data and serves as a reference for experimental verification.

Mass Spectrometry (MS) Applications in Complex Mixtures

Mass spectrometry is a key technique for the identification and quantification of 2-Butoxyethanol, particularly in complex environmental and biological matrices. iarc.frinchem.orgwho.int Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method. publications.gc.cafoodb.ca The electron ionization (EI) mass spectrum of 2-Butoxyethanol provides a characteristic fragmentation pattern that aids in its identification. nist.govnist.gov Isotope dilution techniques, using labeled surrogates like ¹³C₂-2-butoxyethanol, are utilized in GC-MS for accurate quantification. publications.gc.ca

Table 2: GC-MS Parameters for 2-Butoxyethanol Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Electron Impact (EI) | publications.gc.ca |

| Detection Mode | Full Scan/Selective Ion Monitoring (FS/SIM) | publications.gc.ca |

| Surrogate Standard | ¹³C₂-2-butoxyethanol | publications.gc.ca |

| Mass Spectrum | Characteristic fragmentation pattern available in NIST WebBook. | nist.govnist.gov |

Vibrational Spectroscopy (IR, Raman) for Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and bonding arrangements within the 2-Butoxyethanol molecule. The IR spectrum shows characteristic absorption bands corresponding to O-H and C-O stretching, among others. industrialchemicals.gov.auresearchgate.netchemicalbook.comnist.gov Raman spectroscopy has been used to study local structure formation and hydrogen bonding in aqueous solutions of 2-Butoxyethanol. oup.comaps.orgrsc.orgchemicalbook.com

Table 3: Key Vibrational Spectroscopy Data for 2-Butoxyethanol

| Technique | Characteristic Bands/Shifts (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|

| FTIR | ~3398 | O-H stretching | researchgate.net |

| Raman | 2810 - 2830 | Methylene C-H region, indicates changes in hydrogen bonding. | rsc.org |

Chromatographic and Separation Science for Purity and Isolation

Chromatographic techniques are fundamental for assessing the purity of 2-Butoxyethanol and for its isolation and quantification in various samples. Both liquid and gas chromatography play significant roles in its analysis.

Advanced Liquid Chromatography (LC) Techniques

High-performance liquid chromatography (HPLC) offers a versatile method for the analysis of 2-Butoxyethanol and its metabolites. iarc.frinchem.orgwho.intcdc.gov To enhance detection, especially with UV detectors, derivatization of 2-Butoxyethanol is often necessary. cdc.gov For instance, derivatization with 1-anthroylnitrile allows for sensitive fluorescence detection. chromforum.org

Table 4: HPLC Method for 2-Butoxyethanol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-phase HPLC | iarc.frchromforum.org |

| Derivatization | Pre-column with 1-anthroylnitrile | chromforum.org |

| Detection | Fluorescence | iarc.frchromforum.org |

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a primary and widely used technique for the determination of 2-Butoxyethanol, owing to its volatile nature. iarc.frinchem.orgwho.intcdc.govkeikaventures.com NIOSH Method 1403, for example, specifies the use of solid sorbent tubes with coconut shell charcoal for air sampling, followed by desorption and analysis by GC with a flame ionization detector (FID). industrialchemicals.gov.auosha.gov Various capillary columns, such as FFAP or Nukol, have been utilized to achieve good separation and peak shape. osha.govnih.gov

Table 5: Typical GC Parameters for 2-Butoxyethanol Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Sampling | Activated charcoal tubes | industrialchemicals.gov.aukeikaventures.comosha.govnih.gov |

| Desorption Solvent | Methylene chloride/methanol | industrialchemicals.gov.aukeikaventures.comosha.govnih.gov |

| Column | FFAP or Nukol capillary column | osha.govnih.gov |

| Detector | Flame Ionization Detector (FID) | industrialchemicals.gov.aukeikaventures.comosha.govnih.gov |

| Detection Limit | 7.22 µg | keikaventures.com |

X-ray Diffraction and Crystallography for Solid-State Characterization

Information on the X-ray diffraction and crystallographic analysis of "NIOSH/AB4542080" is not available as it does not appear to be a specific chemical compound.

Electrochemical Methods for Redox Behavior

Information on the electrochemical behavior and redox properties of "NIOSH/AB4542080" is not available as it does not appear to be a specific chemical compound.

Molecular and Supramolecular Interactions

Ligand-Receptor Binding Dynamics

There is no specific information available in the public domain regarding the binding affinity, kinetics (kon and koff rates), or thermodynamics of NIOSH/AB4542080 with any biological receptor. Research in this area would typically involve techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays to quantify the interactions and elucidate the binding mechanism.

Enzyme-Substrate Kinetics and Inhibition Mechanisms

No studies have been published that investigate NIOSH/AB4542080 as a substrate or inhibitor of any enzyme. Consequently, data on its kinetic parameters, such as the Michaelis-Menten constant (Km) or the catalytic rate constant (kcat), are not available. Furthermore, there is no information on whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any enzymatic reaction.

Protein-Compound Interaction Analysis

Detailed structural or biophysical analyses of the interaction between NIOSH/AB4542080 and specific proteins are not documented. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking studies would be required to identify specific binding sites, interacting amino acid residues, and the nature of the intermolecular forces involved.

Nucleic Acid Interactions and Conformational Changes

There is no research available on the interaction of NIOSH/AB4542080 with DNA or RNA. Studies in this area would aim to determine if the compound intercalates into the nucleic acid structure, binds to the major or minor grooves, or induces any conformational changes. Techniques such as circular dichroism, fluorescence spectroscopy, or gel electrophoresis are commonly used for such investigations.

Self-Assembly Processes and Supramolecular Architectures

The potential for NIOSH/AB4542080 to self-assemble into larger, ordered supramolecular structures has not been explored in the available literature. Such processes are driven by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The resulting architectures can have unique properties and functions, but no such studies have been conducted for this specific compound.

No Information Found for Chemical Compound NIOSH/AB4542080

Following a comprehensive search of publicly available scientific literature and databases, no specific information or data could be found for a chemical compound identified as "NIOSH/AB4542080". This identifier does not appear to correspond to a recognized substance within the public domain.

As a result, it is not possible to generate a scientifically accurate article on the "Environmental Dynamics, Fate, and Ecological Interactions" of this compound as requested. The creation of content for the specified outline, including details on abiotic and biotic degradation, as well as environmental transport, requires foundational data on the compound's chemical and physical properties, which are unavailable.

Without any research findings or established data, any attempt to fulfill the request would result in speculation and would not adhere to the required standards of scientific accuracy and evidence-based reporting. Therefore, the subsequent sections of the requested article cannot be provided.

Environmental Dynamics, Fate, and Ecological Interactions Excluding Human Biomonitoring

Ecological Role and Biogeochemical Cycling

The primary ecological role of Nitrapyrin is the inhibition of nitrification, a key process in the global nitrogen cycle. wikipedia.orgacs.org By selectively inhibiting the activity of Nitrosomonas bacteria, Nitrapyrin slows the oxidation of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻), the first step of nitrification. nih.govacs.org

This inhibition has significant implications for biogeochemical cycling, particularly of nitrogen. By maintaining nitrogen in the ammonium form for a longer period, Nitrapyrin can reduce the leaching of nitrate (B79036) (NO₃⁻), a highly mobile form of nitrogen that can contribute to water pollution. researchgate.netacs.org It can also decrease the emission of nitrous oxide (N₂O), a potent greenhouse gas that is a byproduct of both nitrification and denitrification. wikipedia.org

Identifier "NIOSH/AB4542080" Does Not Correspond to a Publicly Indexed Chemical Compound

Initial and comprehensive searches for the identifier "NIOSH/AB4542080" have not yielded any results corresponding to a specific chemical compound in publicly available chemical databases or scientific literature. This identifier does not appear to be a standard chemical registry number, such as a CAS (Chemical Abstracts Service) number, or any other recognized chemical identifier.

The National Institute for Occupational Safety and Health (NIOSH) is a U.S. federal agency responsible for conducting research and making recommendations for the prevention of work-related injury and illness. cdc.gov NIOSH maintains several databases, including the "NIOSH Pocket Guide to Chemical Hazards," which provides information on hundreds of chemicals found in the workplace. cdc.gov However, the identifier "AB4542080" does not retrieve any specific chemical entry in these resources.

It is possible that "NIOSH/AB4542080" could be an internal tracking number, a publication number, or a component of an approval number for a product regulated by NIOSH, such as a respirator, rather than a designation for a chemical substance. cdc.gov NIOSH assigns unique approval numbers to respiratory protective devices that meet its certification requirements. cdc.gov

Without the ability to identify a specific chemical compound, it is not possible to generate scientifically accurate content regarding its theoretical and computational chemistry, as requested in the detailed outline. The fields of quantum mechanical simulations, molecular dynamics, docking, QSAR modeling, and the application of machine learning are all predicated on having a known molecular structure to study. washington.edu

Therefore, no information can be provided for the following requested sections:

Theoretical and Computational Chemistry Studies

Machine Learning and Artificial Intelligence in Compound Discovery

Further investigation would require a valid and recognized name or structural identifier for the chemical compound of interest.

Applications As a Fundamental Research Probe or Tool

Utilization in Mechanistic Biological Pathway Elucidation

There is no available scientific literature to suggest that NIOSH/AB4542080 is currently utilized as a probe for elucidating mechanistic biological pathways. Research in this area typically employs molecules with specific properties, such as fluorescence or high affinity for a particular biomolecule, to track and understand complex biological processes. The characteristics of NIOSH/AB4542080 for such applications have not been reported.

Development of Advanced Materials for Research

The application of NIOSH/AB4542080 in the development of advanced materials for research purposes is not described in existing scientific publications. The development of advanced materials often involves the incorporation of specific chemical compounds to achieve desired properties, such as conductivity, porosity, or biocompatibility. There is no indication that NIOSH/AB4542080 has been investigated for these purposes.

Role in Analytical Method Development and Validation

Information regarding the role of NIOSH/AB4542080 in the development and validation of analytical methods is not present in the available literature. While new chemical entities can sometimes serve as standards or reagents in novel analytical techniques, there are no published methods that cite the use of this specific compound for such purposes.

Contribution to Fundamental Understanding of Chemical Principles

There is no evidence in the scientific literature to suggest that NIOSH/AB4542080 has been the subject of studies aimed at contributing to the fundamental understanding of chemical principles. Such research often involves investigating the reactivity, bonding, or structural characteristics of a molecule to a significant depth.

Future Research Directions and Emerging Paradigms

Interdisciplinary Research Opportunities

The complexity of modern chemical hazards necessitates a departure from siloed research efforts. Future breakthroughs will increasingly be found at the intersection of diverse scientific disciplines. NIOSH's Education and Research Centers (ERCs) are built on a foundation of interdisciplinary training and research, integrating core fields to address occupational safety and health comprehensively. nih.govcdc.gov This model highlights the most promising areas for collaborative investigation.

Interdisciplinary approaches are essential for a holistic understanding of chemical exposures and their outcomes. By combining the insights of toxicologists, epidemiologists, industrial hygienists, engineers, and data scientists, researchers can build more comprehensive models of risk and develop more effective control strategies. For instance, the study of nanomaterials benefits immensely from the collaboration of materials scientists who characterize the physical properties of nanoparticles and toxicologists who investigate their biological effects. cdc.gov

Table 1: Examples of Interdisciplinary Research Opportunities in Chemical Safety

| Lead Discipline | Collaborating Disciplines | Potential Research Focus |

| Toxicology | Materials Science, Computational Biology | Developing predictive models for the toxicity of novel materials based on their physicochemical properties. |

| Epidemiology | Data Science, Sociology | Analyzing large-scale population data to identify occupational disease clusters and their links to specific chemical exposures, considering socioeconomic factors. taylorfrancis.com |

| Industrial Hygiene | Engineering, Behavioral Science | Designing and evaluating the effectiveness of advanced engineering controls and understanding the behavioral factors that influence the adoption of safe work practices. |

| Occupational Medicine | Genomics, Molecular Biology | Investigating the genetic and molecular markers of susceptibility to chemical-induced illnesses to inform personalized risk assessments. |

Novel Methodological Advancements in Study

The progression of scientific knowledge is intrinsically linked to the development of new research methodologies. In the realm of chemical hazard assessment, there is a significant push to move beyond traditional animal testing and toward more rapid, human-relevant, and mechanistic-based approaches. These advancements are critical for keeping pace with the thousands of chemicals in commerce for which toxicity data may be limited.

High-throughput screening (HTS) assays, for example, allow for the rapid testing of thousands of chemicals for specific biological activities, such as receptor binding or gene activation. When combined with "omics" technologies (genomics, proteomics, metabolomics), these methods can provide a wealth of data on the potential mechanisms of toxicity. Furthermore, the development of sophisticated in vitro models, such as organ-on-a-chip technology, offers the potential to simulate human physiological responses to chemical exposures with greater accuracy than ever before.

Potential for Unforeseen Scientific Discoveries

A fundamental aspect of pioneering research is its capacity to yield unexpected findings that can reshape scientific paradigms. The exploration of new chemical entities and advanced materials, by its very nature, opens the door to unforeseen discoveries. cdc.gov For example, initial research into the industrial applications of a novel solvent might unexpectedly reveal unique biochemical properties that could be repurposed for therapeutic applications.

Similarly, investigations into the biological effects of a class of compounds may uncover previously unknown cellular pathways or mechanisms of disease. These discoveries not only enhance our fundamental understanding of biology but can also lead to the identification of new biomarkers for exposure or disease and novel targets for preventive interventions. The history of science is replete with examples of such serendipitous findings, underscoring the importance of funding exploratory research that is not narrowly focused on a single, predefined outcome.

Addressing Gaps in Current Knowledge and Theoretical Frameworks

A key strategic priority for research bodies like NIOSH is the systematic identification and closure of knowledge gaps. cdc.gov These gaps can range from a lack of toxicity data for specific chemicals to a more fundamental need for new theoretical frameworks to understand emerging risks. taylorfrancis.com One of the most significant challenges is assessing the potential hazards of chemical mixtures, as real-world exposures rarely involve single substances. Current toxicological models are often insufficient to predict the synergistic or antagonistic effects of combined exposures.

Future research must focus on developing new models and frameworks to address these complexities. This includes advancing our understanding of the cumulative health effects of low-dose exposures to multiple chemicals over a lifetime. Furthermore, the rapid development of new technologies, such as nanotechnology and biotechnology, continually creates new areas where knowledge is lacking. cdc.gov Addressing these gaps is not merely an academic exercise; it is essential for the development of evidence-based standards and policies to protect worker health. cdc.gov

Table 2: Key Knowledge Gaps in Chemical Hazard Research

| Knowledge Gap | Research Questions | Implication for Occupational Health |

| Chemical Mixtures | How do common workplace chemical mixtures interact to affect biological systems? Can we develop predictive models for the toxicity of mixtures? | Development of more realistic exposure limits and control strategies that account for combined effects. |

| Low-Dose Exposures | What are the long-term health consequences of chronic, low-dose exposures to endocrine-disrupting chemicals or other potent compounds? | Informing regulations for chemicals that may have non-linear dose-response relationships or effects at very low concentrations. |

| New Materials | What are the potential health risks associated with long-term exposure to engineered nanomaterials or other advanced materials? cdc.gov | Proactive development of safe handling guidelines and exposure controls before widespread industrial use. |

| Data-Poor Chemicals | How can we rapidly assess the potential hazards of the thousands of existing chemicals for which there is little or no toxicological data? | Prioritization of chemicals for more in-depth testing and regulation to prevent unforeseen occupational diseases. |

Q & A

Basic Research Questions

Q. How can researchers systematically identify and evaluate existing literature on NIOSH/AB4542080 to establish foundational knowledge?

- Begin by conducting a structured search across databases like PubMed, Reaxys, and NIOSH archives using controlled vocabulary (e.g., MeSH terms) and Boolean operators. Prioritize peer-reviewed journals and authoritative reports, excluding non-peer-reviewed sources like .

- Use citation tracking (e.g., Google Scholar’s “Cited by” feature) to identify seminal studies and recent advancements. Document search protocols to ensure reproducibility .

Q. What are the standard experimental protocols for handling and characterizing NIOSH/AB4542080 in laboratory settings?

- Follow NIOSH guidelines for nanomaterial safety, including the use of engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to minimize occupational exposure .

- Characterization should include spectroscopic analysis (e.g., FTIR, NMR), chromatographic purity assessments, and physiochemical property profiling (e.g., particle size via dynamic light scattering) .

Q. How should researchers structure a hypothesis-driven investigation for preliminary studies on NIOSH/AB4542080?

- Formulate a research question using the framework: “I am studying [X property/effect of NIOSH/AB4542080] to investigate [Y mechanism] in order to understand [Z broader significance].” Ensure specificity by defining independent/dependent variables (e.g., concentration, cytotoxicity) .

- Validate hypotheses using pilot experiments with positive/negative controls and statistical power analysis to determine sample size .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in existing data on NIOSH/AB4542080’s toxicological profile?

- Conduct meta-analyses to identify methodological discrepancies (e.g., variations in exposure duration, model systems). Replicate conflicting studies under standardized conditions, adhering to NIH guidelines for preclinical reporting .

- Employ advanced dose-response modeling and mechanistic assays (e.g., transcriptomic profiling) to differentiate acute vs. chronic effects .

- Example table for comparative analysis:

| Study | Model System | Exposure Duration | Key Finding | Potential Confounder |

|---|---|---|---|---|

| A | In vitro | 24h | High cytotoxicity | Lack of metabolic activation |

| B | In vivo | 90d | Low toxicity | Species-specific metabolism |

Q. What methodological strategies mitigate bias in longitudinal studies assessing NIOSH/AB4542080’s environmental persistence?

- Implement blinded data collection and randomized sampling schedules to reduce observer bias. Use instrumental techniques (e.g., LC-MS/MS) with internal standards to ensure analytical precision .

- Address attrition bias by predefining exclusion criteria and using intention-to-treat analysis .

Q. How can researchers optimize interdisciplinary collaboration to address gaps in NIOSH/AB4542080’s safety assessment?

- Establish cross-disciplinary teams (e.g., toxicologists, material scientists, statisticians) to integrate diverse datasets (e.g., omics, exposure monitoring).

- Use platforms like NIOCCS for standardized coding of occupational data, ensuring consistency in meta-analyses .

Methodological Guidelines

- Data Analysis : Follow Science Practice 4.2 (AP® Physics framework) to design data collection plans that align with research questions. For example, use regression models to correlate NIOSH/AB4542080 exposure levels with biomarkers .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for studies involving human subjects, detailing participant selection criteria and informed consent processes .

- Reporting : Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion) and include data availability statements per Nucleic Acids Research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.